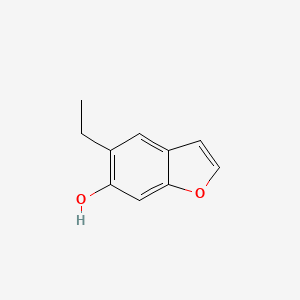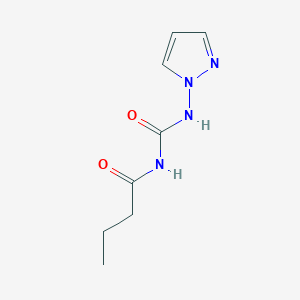
N-Butyryl-N'-(1H-pyrazol-1-yl)carbamimidic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Butyryl-N’-(1H-pyrazol-1-yl)carbamimidic acid is a compound that features a pyrazole ring, which is a five-membered heterocyclic aromatic ring containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing pyrazoles is through the cyclocondensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions . The butyryl group can be introduced via acylation reactions, while the carbamimidic acid group can be formed through the reaction of an amine with an isocyanate .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced purification techniques such as crystallization or chromatography may be employed to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-Butyryl-N’-(1H-pyrazol-1-yl)carbamimidic acid can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized to form pyrazole N-oxides.
Reduction: Reduction reactions can convert the pyrazole ring to pyrazoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrazole ring can yield pyrazole N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Wissenschaftliche Forschungsanwendungen
N-Butyryl-N’-(1H-pyrazol-1-yl)carbamimidic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-Butyryl-N’-(1H-pyrazol-1-yl)carbamimidic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which can influence the binding affinity and specificity of the compound . The butyryl and carbamimidic acid groups can also contribute to the overall activity of the compound by modulating its physicochemical properties and enhancing its ability to interact with biological targets .
Eigenschaften
Molekularformel |
C8H12N4O2 |
|---|---|
Molekulargewicht |
196.21 g/mol |
IUPAC-Name |
N-(pyrazol-1-ylcarbamoyl)butanamide |
InChI |
InChI=1S/C8H12N4O2/c1-2-4-7(13)10-8(14)11-12-6-3-5-9-12/h3,5-6H,2,4H2,1H3,(H2,10,11,13,14) |
InChI-Schlüssel |
JAQLVTYVZPAFCX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(=O)NC(=O)NN1C=CC=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methyl-2-(1H-pyrrol-1-yl)benzo[d]thiazole](/img/structure/B15206551.png)

![3-(1-[3-Hydroxy-4-(hydroxymethyl)tetrahydrofuran-2-yl]-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylic acid](/img/structure/B15206572.png)
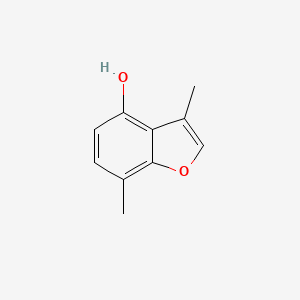

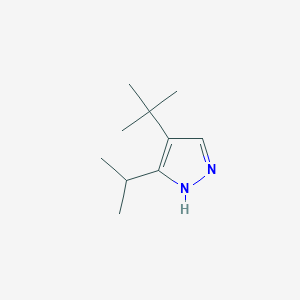

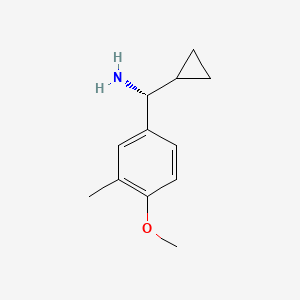
![3H-[1]Benzopyrano[4,3-c]isoxazole-3-carboxylic acid, 3a,4-dihydro-7,8-dimethoxy-, methyl ester, (3R,3aS)-rel-](/img/structure/B15206621.png)
![1-Ethenyl-4-[(trifluoromethyl)thio]benzene](/img/structure/B15206623.png)
![3-Bromo-6-chloro-8-methylimidazo[1,2-a]pyridine](/img/structure/B15206629.png)
